molecular formula C18H16N4O2 B2687373 3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1235079-49-8

3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B2687373
CAS No.: 1235079-49-8
M. Wt: 320.352
InChI Key: IESIGCSVIIJTLM-UHFFFAOYSA-N
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Description

3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of benzo[d][1,2,3]triazin-4(3H)-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indoline moiety, a benzo[d][1,2,3]triazinone core, and a propan-2-yl linkage, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: This can be achieved through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

    Construction of the Benzo[d][1,2,3]triazinone Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzonitrile, with a diazotizing agent.

    Linkage Formation: The final step involves the coupling of the indoline moiety with the benzo[d][1,2,3]triazinone core through a propan-2-yl linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(indolin-1-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one is unique due to its specific structural features, such as the indoline moiety and the propan-2-yl linkage, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12(17(23)21-11-10-13-6-2-5-9-16(13)21)22-18(24)14-7-3-4-8-15(14)19-20-22/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESIGCSVIIJTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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